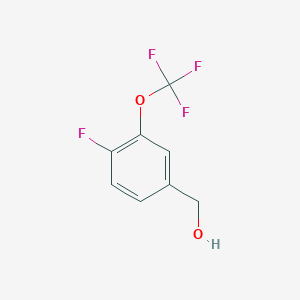

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 518057-64-2. It has a molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . It is also used as a reagent in the synthesis of aminoisoindoles .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized for use in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .Molecular Structure Analysis

The Inchi Code for 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is 1S/C6H2ClF3IN/c7-4-2-1-3 (5 (11)12-4)6 (8,9)10/h1-2H . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The synthesis and applications of TFMP derivatives involve various chemical reactions . For instance, the chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Agrochemical Application

Summary of the Application

Trifluoromethylpyridine (TFMP) derivatives, such as 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine, are key structural ingredients in the development of many agrochemical compounds . They are used extensively in the protection of crops from pests .

Methods of Application

The synthesis of TFMP derivatives involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Application

Summary of the Application

TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application

The methods of application in pharmaceuticals involve the synthesis of TFMP derivatives, which is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Results or Outcomes

Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Pesticide Production

Summary of the Application

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is used in the production of chlorfenapyr, a pesticide with certain herbicidal activity . It can also control cyanobacteria in water .

Methods of Application

The compound is synthesized and then incorporated into the pesticide formulation. The specific synthesis process and formulation details are proprietary to the manufacturer .

Results or Outcomes

The resulting pesticide, chlorfenapyr, has been effective in controlling pests and cyanobacteria in water .

Pharmaceutical Intermediate

Summary of the Application

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine is used as a pharmaceutical intermediate . It is an advanced chemical intermediate used in the synthesis of various pharmaceutical compounds .

Methods of Application

The compound is synthesized and then used as an intermediate in the production of various pharmaceutical compounds. The specific synthesis process and formulation details are proprietary to the manufacturer .

Results or Outcomes

The resulting pharmaceutical compounds have been used in various treatments, although specific results and outcomes depend on the particular compound being synthesized .

Synthesis of Aminoisoindoles

Summary of the Application

4-Iodo-2-(trifluoromethyl)pyridine, a similar compound to 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine, is used as a reagent in the synthesis of aminoisoindoles . These are used as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors which exhibit in vivo brain reduction of β-amyloid peptides .

Methods of Application

The compound is synthesized and then used as a reagent in the synthesis of aminoisoindoles . The specific synthesis process and formulation details are proprietary to the manufacturer .

Results or Outcomes

The resulting aminoisoindoles have been used as BACE1 inhibitors, which have shown effectiveness in reducing β-amyloid peptides in the brain .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-4-2-1-3(11)5(12-4)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOXSMHTCBBHMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572039 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

CAS RN |

945717-57-7 | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945717-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-iodo-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)

![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)

![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)

![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)

![(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1315917.png)